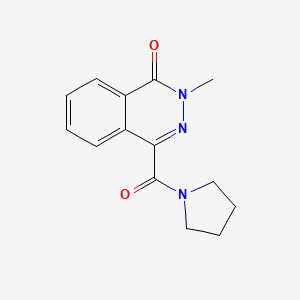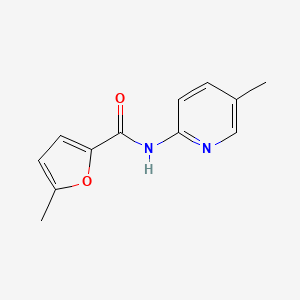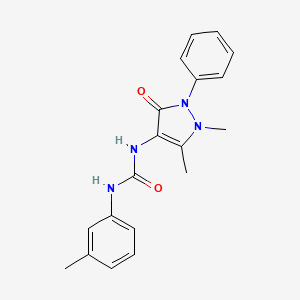
2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.
Applications De Recherche Scientifique
2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine has been widely used in scientific research for its ability to selectively block the adenosine A1 receptor. This receptor is involved in various physiological processes, including regulation of cardiac function, neurotransmission, and inflammation. This compound has been shown to have potential therapeutic applications in several diseases, including cancer, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine selectively binds to the adenosine A1 receptor and blocks its activation by endogenous adenosine. This leads to a decrease in the downstream signaling pathways regulated by this receptor, including the inhibition of adenylate cyclase and the opening of potassium channels. The net effect is a decrease in cellular excitability and a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce the growth of cancer cells and to protect against ischemic injury in the heart and brain. This compound has also been shown to have potential therapeutic applications in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine has several advantages for use in lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine. One area of interest is the potential use of this compound in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the potential use of this compound in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2,6-dichloro-4-methyl-3-(piperidin-1-ylcarbonyl)pyridine involves several steps, including the reaction of 2,6-dichloro-4-methylpyridine with piperidine-1-carbonyl chloride, followed by the reaction of the resulting intermediate with sodium hydride and 1,3-dichloropropane. The final product is obtained after purification by column chromatography.
Propriétés
IUPAC Name |
(2,6-dichloro-4-methylpyridin-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O/c1-8-7-9(13)15-11(14)10(8)12(17)16-5-3-2-4-6-16/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBICGCJGKELDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N2CCCCC2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[2-(acetylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5730597.png)

![N-(2,3-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5730614.png)



![(3-bromo-4,5-dimethoxybenzyl)[4-(4-morpholinyl)phenyl]amine](/img/structure/B5730627.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730634.png)
![5-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5730638.png)